N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 3-bromophenyl group attached via an amide linkage to position 3 of a 2-oxo-1,2-dihydropyridine ring. The dihydropyridine core is substituted at position 1 with a 4-methylbenzyl group, enhancing steric bulk and lipophilicity. The 4-methylbenzyl substituent likely influences molecular conformation and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for solid-state packing and solubility .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-7-9-15(10-8-14)13-23-11-3-6-18(20(23)25)19(24)22-17-5-2-4-16(21)12-17/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJRKNJVZOIUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Lipophilicity : The target compound’s 4-methylbenzyl group increases lipophilicity compared to simpler phenyl or hydrogen substitutions (e.g., ). This may influence membrane permeability in biological systems.
- Biological Activity : BMS-777607 demonstrates that electron-withdrawing groups (e.g., fluorine, ethoxy) enhance kinase inhibition, suggesting the target’s bromophenyl group may offer distinct binding interactions .
Crystallographic and Conformational Insights
- Planarity : The dihydropyridine ring and aromatic substituents in analogs exhibit near-planar conformations (dihedral angles ~8°), facilitated by π-conjugation through the amide bridge .
- Isostructurality : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is isostructural with its chloro analog, indicating halogen size minimally affects packing . The target’s benzyl group, however, may disrupt this trend due to steric effects.
Biological Activity
N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H18BrN3O2
- CAS Number : 23647663
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dihydropyridine Core : This can be achieved through cyclization reactions using appropriate precursors.
- Bromination : The introduction of the bromophenyl group via electrophilic aromatic substitution.
- Methylation : The attachment of the methylphenyl group through nucleophilic substitution.
These steps can be optimized for yield and purity using various techniques such as chromatography and recrystallization.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are reported to be in the low micromolar range.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Antioxidant Properties
In addition to antimicrobial effects, this compound has demonstrated antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have also suggested that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of dihydropyridine compounds, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Oxidative Stress Study : Another investigation focused on the antioxidant capacity of this compound compared to known antioxidants like ascorbic acid and trolox. The results indicated that it has a comparable or superior ability to reduce oxidative stress markers in vitro .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound exhibits unique biological activities due to its specific molecular configuration.
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| N-(3-bromophenyl)-1-[(4-methylphenyl)methyl]... | High | Moderate |
| Similar Compound A | Moderate | High |
| Similar Compound B | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
